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molecular formula C12H14INO B8524278 1-(6-Iodo-3,3-dimethylindolin-1-yl)ethanone

1-(6-Iodo-3,3-dimethylindolin-1-yl)ethanone

Cat. No. B8524278
M. Wt: 315.15 g/mol
InChI Key: LSKMWQNKSSYWRM-UHFFFAOYSA-N
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Patent
US08063055B2

Procedure details

To a suspension of 1-(6-amino-3,3-dimethylindolin-1-yl)ethanone (2.000 g, 9.791 mmol) in concentrated hydrochloric acid (20.00 ml, 548.5 mmol) at 0° was added ice (15 g) followed by a solution of sodium nitrite (0.7769 g, 11.26 mmol) in water (15 mL). After 45 min, a solution of potassium iodide (3.251 g, 19.58 mmol) in water (15 mL) was added dropwise. After 5 min, the mixture was allowed to warm to RT. After 1 hr, CH2Cl2 (ca. 100 mL) and water (ca. 25 mL) were added. The aqueous fraction was extracted 2× with CH2Cl2. The combined organic fractions were washed with saturated NaHCO3 followed by 10% NaS2O3 and brine. After drying with Na2SO4, the deep red solution was concentrated in vacuo and purified by silica gel chromatography using 10-60% hexanes:EtOAc to afford 1-(6-iodo-3,3-dimethylindolin-1-yl)ethanone as an orange oil that solidified upon standing. M+H+=316.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0.7769 g
Type
reactant
Reaction Step Three
Quantity
3.251 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:15])([CH3:14])[CH2:7][N:8]2[C:11](=[O:13])[CH3:12])=[CH:4][CH:3]=1.Cl.N([O-])=O.[Na+].[I-:21].[K+]>O.C(Cl)Cl>[I:21][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:15])([CH3:14])[CH2:7][N:8]2[C:11](=[O:13])[CH3:12])=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC=C2C(CN(C2=C1)C(C)=O)(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Two
Name
ice
Quantity
15 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.7769 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
3.251 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 5 min
Duration
5 min
WAIT
Type
WAIT
Details
After 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction was extracted 2× with CH2Cl2
WASH
Type
WASH
Details
The combined organic fractions were washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
the deep red solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
IC1=CC=C2C(CN(C2=C1)C(C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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